(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one
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Overview
Description
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is an organic compound with a complex structure, featuring a nitro group, a phenyl ring, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Nitro Group: Introduction of the nitro group via nitration of a suitable precursor.
Formation of the Phenyl Ring: Incorporation of the phenyl ring through Friedel-Crafts alkylation or acylation.
Formation of the Branched Alkyl Chain: Construction of the branched alkyl chain through aldol condensation or other carbon-carbon bond-forming reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to favor desired products.
Purification Techniques: Implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl ring or alkyl chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like hydroxide or alkoxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand reaction pathways and mechanisms.
Biology
Biological Activity: Investigated for potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a potential lead compound in drug discovery and development.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one depends on its specific interactions with molecular targets. This may involve:
Binding to Enzymes or Receptors: Interaction with specific enzymes or receptors to exert its effects.
Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-ol: A similar compound with a hydroxyl group instead of a ketone.
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentanoic acid: A similar compound with a carboxylic acid group.
Uniqueness
(3S,4R)-5-Nitro-4-phenyl-3-(propan-2-yl)pentan-2-one is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Properties
CAS No. |
873692-37-6 |
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Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
(3S,4R)-5-nitro-4-phenyl-3-propan-2-ylpentan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10(2)14(11(3)16)13(9-15(17)18)12-7-5-4-6-8-12/h4-8,10,13-14H,9H2,1-3H3/t13-,14+/m0/s1 |
InChI Key |
RUFHUDAMEOLQMQ-UONOGXRCSA-N |
Isomeric SMILES |
CC(C)[C@@H]([C@@H](C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Canonical SMILES |
CC(C)C(C(C[N+](=O)[O-])C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
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